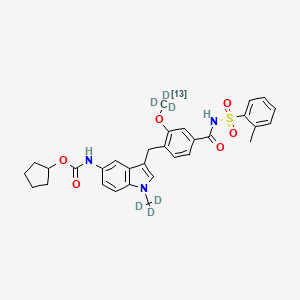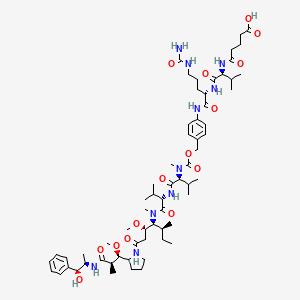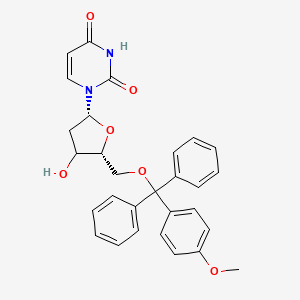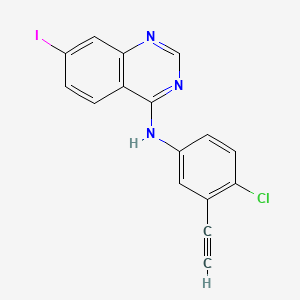
Egfr-IN-71
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-71 is a novel compound that functions as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
The preparation of Egfr-IN-71 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Egfr-IN-71 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Employed in cell biology research to understand the role of EGFR in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress or have mutated EGFR.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Wirkmechanismus
Egfr-IN-71 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of specific tyrosine residues within the receptor’s intracellular domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-71 is compared with other similar compounds such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target EGFR but differ in their chemical structure, potency, and specificity. For example:
Gefitinib: An EGFR inhibitor that binds to the ATP-binding site of the enzyme.
Erlotinib: Similar to gefitinib but with different pharmacokinetic properties.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M mutation-positive non-small cell lung cancer
This compound is unique in its specific binding affinity and inhibitory effects on EGFR, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C16H9ClIN3 |
|---|---|
Molekulargewicht |
405.62 g/mol |
IUPAC-Name |
N-(4-chloro-3-ethynylphenyl)-7-iodoquinazolin-4-amine |
InChI |
InChI=1S/C16H9ClIN3/c1-2-10-7-12(4-6-14(10)17)21-16-13-5-3-11(18)8-15(13)19-9-20-16/h1,3-9H,(H,19,20,21) |
InChI-Schlüssel |
NLIGPBIDARIYKE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



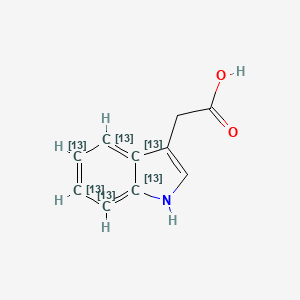
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)




![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)

